N-(3-Methylbenzyl)ethane-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Methylbenzyl)ethane-1,2-diamine is a derivative of ethane-1,2-diamine, where a methylbenzyl group is attached to the nitrogen atom. This compound is related to various other ethane-1,2-diamine derivatives that have been synthesized and characterized in different studies. These derivatives exhibit a range of coordination geometries and properties when complexed with metals, and they have been explored for their potential applications in catalysis, material science, and as ligands in coordination chemistry.

Synthesis Analysis

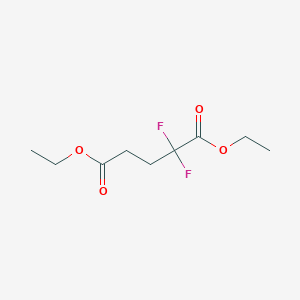

The synthesis of N-(3-Methylbenzyl)ethane-1,2-diamine itself is not directly described in the provided papers. However, similar compounds have been synthesized through reactions involving ethane-1,2-diamine and substituted benzaldehydes or by the reduction of corresponding amides obtained from reactions with unsaturated esters . These methods could potentially be adapted for the synthesis of N-(3-Methylbenzyl)ethane-1,2-diamine by using the appropriate starting materials.

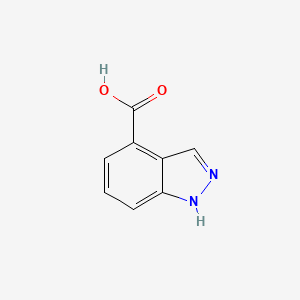

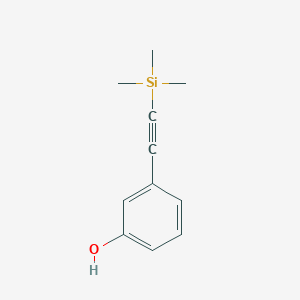

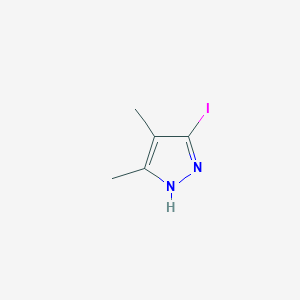

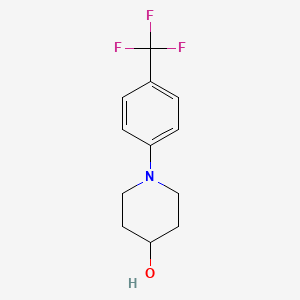

Molecular Structure Analysis

The molecular structure of related compounds, such as Schiff base derivatives of ethane-1,2-diamine, has been determined using techniques like X-ray diffraction. These structures often feature coordination to metal centers, forming complexes with geometries that depend on the nature of the substituents and the metal ions involved . For instance, iron complexes with tetradentate ligands derived from ethane-1,2-diamine show pseudo-octahedral coordination .

Chemical Reactions Analysis

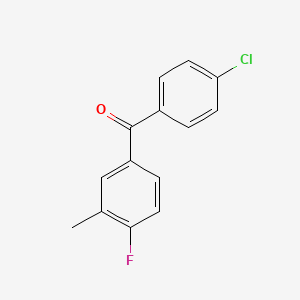

The chemical reactivity of ethane-1,2-diamine derivatives includes their ability to form complexes with transition metals. These complexes can undergo reactions such as deaquation-anation, as observed in nickel(II) iodide complexes with ethane-1,2-diamine derivatives . Schiff bases derived from ethane-1,2-diamine can also participate in hydrogen bonding interactions, which can influence their solid-state properties and potential applications as corrosion inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethane-1,2-diamine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of substituents like chloro, methyl, and hydroxyl groups has been shown to enhance the corrosion inhibitive properties of these compounds . The crystal structure and thermal expansion of these derivatives can also exhibit anisotropic behavior, with some showing negative thermal expansion in one direction . Additionally, the coordination bond lengths in metal complexes can vary with the oxidation state of the metal, as seen in iron complexes .

科学的研究の応用

Alzheimer's Disease Therapy

N-(3-Methylbenzyl)ethane-1,2-diamine derivatives, specifically tetrahydrosalens, have been explored for their potential use in Alzheimer's disease therapeutics. Studies have indicated that these compounds have a significant affinity for metal ions, which is believed to be beneficial in disrupting aberrant metal-peptide interactions in the brain, a factor in Alzheimer's disease. In addition, they have demonstrated potent antioxidant properties and potential as prodrugs to enhance brain uptake and solubility (Storr et al., 2009).

Rhenium(V) Complex Synthesis

The compound has been used in the synthesis of various rhenium(V) complexes, showcasing its potential as a ligand in inorganic chemistry. These complexes are characterized by their unique structural properties and have implications for various chemical processes (Potgieter et al., 2010).

Crystallography and Molecular Structure

The compound and its derivatives have been studied for their crystallographic properties. These studies provide insights into molecular structures, packing, and interactions, which are crucial for understanding chemical behavior and designing new materials (Reglinski et al., 2004).

Asymmetric Dihydroxylation Reactions

It has been utilized in asymmetric dihydroxylation reactions. These reactions are important in organic synthesis, particularly in the creation of complex organic molecules with specific configurations (Hodgson et al., 2001).

Antibacterial Activity

Studies have examined the antibacterial properties of N-(3-Methylbenzyl)ethane-1,2-diamine derivatives. Such research is crucial in the development of new antimicrobial agents and understanding the mechanism of action of these compounds (Liang et al., 2009).

Corrosion Inhibition

Research has investigated the effectiveness of N-(3-Methylbenzyl)ethane-1,2-diamine derivatives as corrosion inhibitors on steel, demonstrating their potential application in materials science and engineering (Saurí et al., 2009).

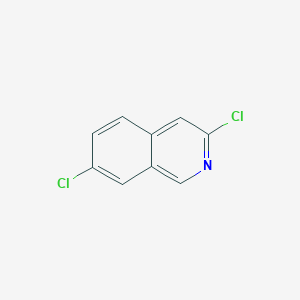

Microwave-Assisted Synthesis

The compound has been used in microwave-assisted synthesis processes, highlighting its versatility in chemical synthesis and potential for efficient production of heterocyclic compounds (Aidouni et al., 2008).

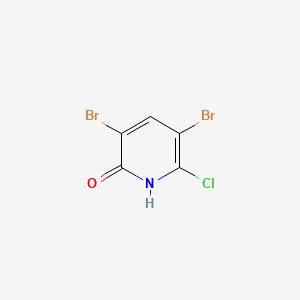

Halogen Bonding in Crystal Structures

Studies have shown its role in forming complex crystal structures involving halogen bonding, contributing to the field of crystal engineering and material science (Liang, 2008).

Safety And Hazards

特性

IUPAC Name |

N'-[(3-methylphenyl)methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7,12H,5-6,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBLZFZHJHWCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608592 |

Source

|

| Record name | N~1~-[(3-Methylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Methylbenzyl)ethane-1,2-diamine | |

CAS RN |

953072-18-9 |

Source

|

| Record name | N~1~-[(3-Methylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。